4'-Hydroxy Torsemide

Pharmacokinetics Urinary Excretion Metabolite Profiling

Using incorrect reference standards for Torsemide metabolite quantification fails ICH Q2(R1) specificity requirements. 4'-Hydroxy Torsemide (Torasemide M3) is the ring-hydroxylated metabolite with diuretic activity equal to the parent drug, accounting for 2% urinary recovery after oral dosing. • Certified reference standard, USP/EP-traceable for ANDA impurity profiling & bioanalytical method validation. • Chromatographically distinct from M1 and M5 metabolites per validated HPLC and LC-MS/MS methods. • Supplied with comprehensive Certificate of Analysis; research-grade quantities available for global shipping.

Molecular Formula C16H20N4O4S
Molecular Weight 364.4 g/mol
CAS No. 99300-67-1
Cat. No. B118049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy Torsemide
CAS99300-67-1
Synonyms4-[(4-Hydroxy-3-methylphenyl)amino]-N-[[(1-methylethyl)amino]carbonyl]-3-pyridinesulfonamide;  AC 3535; 
Molecular FormulaC16H20N4O4S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O
InChIInChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22)
InChIKeyBJCCDWZGWOVSPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxy Torsemide (CAS 99300-67-1) Procurement Guide for Pharmaceutical Reference Standards and Analytical Method Development


4'-Hydroxy Torsemide (CAS 99300-67-1), also known as Torasemide M3, is the ring-hydroxylated metabolite of the loop diuretic Torsemide (Torasemide) [1]. It is a member of the class of phenols and N-sulfonylureas, with a molecular formula of C16H20N4O4S and a molecular weight of 364.42 g/mol . As one of three primary human metabolites of Torsemide (alongside M1 and M5), 4'-Hydroxy Torsemide possesses pharmacological diuretic activity comparable to the parent drug, distinguishing it from the inactive major metabolite M5 [2]. The compound is widely utilized as a certified reference standard for pharmaceutical quality control (QC), analytical method validation (AMV), Abbreviated New Drug Application (ANDA) submissions, and pharmacokinetic studies of Torsemide formulations [3].

Why 4'-Hydroxy Torsemide (M3) Cannot Be Substituted by Generic Torsemide or Alternative Metabolites M1 or M5 in Regulated Analytical Workflows


In regulated pharmaceutical quality control and bioanalytical method validation, substituting 4'-Hydroxy Torsemide with generic Torsemide or alternative metabolites (M1, M5) is scientifically invalid and fails to meet regulatory compliance standards. Torsemide metabolites exhibit distinct chromatographic retention times, mass spectrometric fragmentation patterns, and ultraviolet absorption profiles due to their unique structural modifications (ring hydroxylation for M3 vs. methyl hydroxylation for M1 vs. carboxylic acid formation for M5) [1]. Furthermore, urinary excretion profiles differ significantly: after a single oral dose of Torsemide, the recovered amounts in urine are Torsemide 21%, M1 12%, M3 2%, and M5 34% [2]. Using an incorrect standard introduces systematic errors in quantification, prevents accurate impurity profiling, and fails to meet ICH Q2(R1) validation requirements for specificity and accuracy. Only the certified reference standard of 4'-Hydroxy Torsemide ensures method specificity for this particular metabolite and provides traceability to pharmacopeial standards (USP or EP) required for ANDA and DMF submissions .

Quantitative Differentiation Evidence: 4'-Hydroxy Torsemide (M3) vs. In-Class Metabolite Comparators M1 and M5


Urinary Excretion Recovery: 4'-Hydroxy Torsemide (M3) Accounts for 2% of Administered Dose vs. M1 (12%) and M5 (34%)

Following a single oral dose of Torsemide in humans, the amount of unchanged parent drug and its three major metabolites recovered in urine was quantified. 4'-Hydroxy Torsemide (M3) accounted for 2% of the administered dose, compared to 12% for metabolite M1 (methyl-hydroxylated) and 34% for metabolite M5 (carboxylic acid derivative) [1]. This quantitative difference confirms that M3 is a quantitatively minor but distinct urinary metabolite, requiring a dedicated reference standard for accurate quantification in bioanalytical assays.

Pharmacokinetics Urinary Excretion Metabolite Profiling

Relative Diuretic Activity: 4'-Hydroxy Torsemide (M3) Exhibits Activity Equal to Parent Torsemide vs. M1 (One-Tenth Activity) and M5 (Inactive)

Pharmacological characterization of Torsemide metabolites reveals distinct diuretic activity profiles. 4'-Hydroxy Torsemide (M3) possesses diuretic activity equal to that of the parent drug Torsemide, whereas metabolite M1 exhibits only one-tenth (10%) of the parent drug's activity, and metabolite M5 is biologically inactive [1]. Overall, Torsemide accounts for approximately 80% of total diuretic activity, with M3 contributing approximately 11% and M1 contributing approximately 9% [2].

Pharmacodynamics Diuretic Activity Metabolite Potency

Metabolic Formation Pathway Differentiation: Ring Hydroxylation (M3) vs. Methyl Hydroxylation (M1) vs. Oxidation (M5)

4'-Hydroxy Torsemide (M3) is formed via ring hydroxylation of the phenyl moiety of Torsemide, a distinct metabolic pathway catalyzed primarily by hepatic cytochrome CYP2C9 [1]. In contrast, metabolite M1 is formed via methyl-hydroxylation of the methyl group on the phenyl ring, and metabolite M5 is formed via subsequent oxidation of M1 to the carboxylic acid derivative [2]. This mechanistic divergence means that M3 cannot serve as an analytical surrogate for M1 or M5 in CYP phenotyping studies or drug-drug interaction assessments.

Drug Metabolism CYP450 Enzymology Metabolic Pathway Analysis

Elimination Half-Life in Renal Impairment: M3 t1/2 Markedly Prolonged vs. Unchanged Parent Torsemide

In patients with end-stage renal disease (ESRD), the elimination half-life (t1/2) of 4'-Hydroxy Torsemide (M3) is markedly prolonged compared to normal renal function, whereas the t1/2 of parent Torsemide remains unchanged [1]. This differential accumulation profile means that in pharmacokinetic studies of renally impaired populations, M3 requires independent quantification using a dedicated reference standard, as parent drug concentrations do not reflect M3 exposure.

Pharmacokinetics Renal Impairment Metabolite Accumulation

Plasma Protein Binding Differentiation: M3 (86% Bound) vs. Parent Torsemide (>99% Bound)

4'-Hydroxy Torsemide (M3) exhibits distinct plasma protein binding characteristics compared to the parent drug. Torsemide is extensively bound to plasma proteins (>99%), whereas the metabolites M1, M3, and M5 demonstrate lower binding at approximately 86% [1]. This 13% absolute difference in free fraction has significant implications for the volume of distribution and renal clearance of M3 relative to the parent compound.

Plasma Protein Binding Pharmacokinetics Free Fraction

Regulatory Requirement for ANDA Submissions: M3 Reference Standard Mandated for Impurity Profiling and Method Validation

4'-Hydroxy Torsemide is a required reference standard for Abbreviated New Drug Application (ANDA) submissions involving Torsemide formulations [1]. Regulatory guidance mandates that all known metabolites and impurities be characterized, quantified, and controlled within specified limits. 4'-Hydroxy Torsemide is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against pharmacopeial standards (USP or EP) . This traceability is a prerequisite for method validation (AMV) and quality control (QC) applications during commercial production of Torsemide [2].

Regulatory Compliance ANDA Method Validation ICH Q2(R1)

Validated Application Scenarios for 4'-Hydroxy Torsemide (CAS 99300-67-1) in Pharmaceutical Development and Quality Control


ANDA Submission: Impurity Profiling and Method Validation for Generic Torsemide Formulations

In ANDA submissions for generic Torsemide tablets or injectables, 4'-Hydroxy Torsemide serves as a certified reference standard for the identification, quantification, and control of the M3 metabolite impurity. The standard enables compliance with ICH Q2(R1) method validation requirements for specificity, linearity, accuracy, and precision. As documented in the quantitative evidence (Section 3), M3 accounts for 2% urinary recovery and exhibits diuretic activity equal to the parent drug, making its accurate quantification essential for establishing bioequivalence and impurity limits [1]. Traceability to USP or EP pharmacopeial standards is available, satisfying regulatory expectations for reference standard qualification .

Clinical Pharmacokinetic Studies in Renal Impairment Populations

For pharmacokinetic investigations in patients with chronic kidney disease or end-stage renal disease, 4'-Hydroxy Torsemide is required as an analytical standard to quantify M3 plasma concentrations. As established in the evidence (Section 3), the elimination half-life of M3 is markedly prolonged in ESRD while parent Torsemide t1/2 remains unchanged [1]. Failure to independently measure M3 using a dedicated reference standard would result in incomplete assessment of drug exposure and metabolite accumulation risk in this vulnerable population.

CYP2C9 Phenotyping and Drug-Drug Interaction Studies

In drug metabolism studies evaluating CYP2C9 enzyme activity or potential drug-drug interactions involving Torsemide, 4'-Hydroxy Torsemide serves as a specific probe analyte for the ring hydroxylation pathway. The evidence (Section 3) demonstrates that M3 formation occurs via a distinct CYP2C9-mediated mechanism compared to M1 (methyl hydroxylation) and M5 (oxidation) [1]. Use of a certified M3 reference standard ensures accurate quantification of this specific metabolic route, enabling reliable assessment of CYP2C9 inhibition or induction by co-administered drugs.

Bioanalytical Method Development and Cross-Validation for Metabolite Profiling

When developing and validating LC-MS/MS or HPLC-UV methods for simultaneous quantification of Torsemide and its metabolites in plasma or urine, 4'-Hydroxy Torsemide is an essential calibration standard. The evidence (Section 3) confirms that M3 exhibits distinct chromatographic retention, mass spectrometric fragmentation, and UV absorption properties compared to M1 and M5 [1]. A validated method using a certified M3 standard ensures method specificity and enables accurate differentiation of M3 from co-eluting matrix components or isobaric interferences .

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